molecular formula C16H27N B8761310 Methylbenzyloctylamine CAS No. 63991-66-2

Methylbenzyloctylamine

Cat. No.: B8761310
CAS No.: 63991-66-2
M. Wt: 233.39 g/mol
InChI Key: QWYNLUCESJHDQQ-UHFFFAOYSA-N
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Description

Methylbenzyloctylamine, systematically named N-methyl-N-benzyloctan-1-amine, is a tertiary amine belonging to the phenylmethylamine class. Its structure comprises a benzyl group (C₆H₅CH₂–) attached to a methyl-substituted octylamine chain. Key properties include:

  • Molecular Formula: C₁₆H₂₇N
  • Solubility: Slightly soluble in water due to its hydrophobic octyl chain but miscible in organic solvents like ethanol or dichloromethane .
  • Basicity: Exhibits strong basicity (high pKa ~10–11), typical of aliphatic amines, enabling protonation under physiological conditions .
  • Applications: Primarily utilized as an intermediate in pharmaceutical synthesis and surfactant production due to its amphiphilic nature .

Properties

CAS No.

63991-66-2

Molecular Formula

C16H27N

Molecular Weight

233.39 g/mol

IUPAC Name

N-benzyl-N-methyloctan-1-amine

InChI

InChI=1S/C16H27N/c1-3-4-5-6-7-11-14-17(2)15-16-12-9-8-10-13-16/h8-10,12-13H,3-7,11,14-15H2,1-2H3

InChI Key

QWYNLUCESJHDQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(C)CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylbenzyloctylamine can be synthesized through several methods. One common approach involves the reductive amination of benzaldehyde with methylamine and octylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the reaction of benzyl chloride with a mixture of methylamine and octylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Methylbenzyloctylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Amides, nitriles

    Reduction: Primary amines

    Substitution: Various substituted amines

Mechanism of Action

The mechanism of action of Methylbenzyloctylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters, thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary based on the specific application and context.

Comparison with Similar Compounds

Benzyloctylamine (N-Octylbenzenemethanamine)

  • Structure : Differs by replacing the methyl group in Methylbenzyloctylamine with a hydrogen atom, yielding a secondary amine (C₁₅H₂₅N).
  • Properties :
    • Molecular Weight : 219.37 g/mol (vs. 233.40 g/mol for this compound).
    • Solubility : Lower water solubility compared to this compound due to the absence of a polar methyl group.
    • Basicity : Reduced basicity (pKa ~9–10) due to decreased alkyl substitution .
  • Applications : Used in corrosion inhibitors and lubricant additives, leveraging its surfactant properties .

N-(p-Methoxyphenyl)-p-phenylenediamine

  • Structure : Features methoxy (–OCH₃) and amine (–NH₂) groups on a biphenyl backbone.
  • Properties :
    • Molecular Weight : 214.26 g/mol.
    • Solubility : Enhanced water solubility compared to this compound due to polar methoxy groups.
    • Reactivity : Electron-donating methoxy groups increase aromatic ring reactivity, making it prone to electrophilic substitution .
  • Applications : Primarily in dye synthesis and polymer chemistry .

5-Methylthiazole-2-amine

  • Structure : Heterocyclic amine with a thiazole ring and methyl substituent.
  • Properties :
    • Molecular Weight : 114.16 g/mol.
    • Solubility : Moderate water solubility due to the thiazole ring’s polarity.
    • Basicity : Weak base (pKa ~5–6) due to electron-withdrawing effects of the thiazole ring .
  • Applications : Key intermediate in synthesizing anti-inflammatory drugs like meloxicam .

Data Table: Comparative Properties of this compound and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water pKa Key Applications
This compound C₁₆H₂₇N 233.40 Slightly soluble ~10–11 Pharmaceuticals, surfactants
Benzyloctylamine C₁₅H₂₅N 219.37 Insoluble ~9–10 Corrosion inhibitors
N-(p-Methoxyphenyl)-p-phenylenediamine C₁₃H₁₄N₂O 214.26 Moderately soluble ~4–5 Dyes, polymers
5-Methylthiazole-2-amine C₄H₆N₂S 114.16 Moderately soluble ~5–6 Drug intermediates

Research Findings and Functional Insights

  • Alkyl Chain Impact : this compound’s octyl chain enhances lipophilicity compared to shorter-chain analogues, improving membrane permeability in drug delivery .
  • Electronic Effects : Methoxy-substituted amines (e.g., N-(p-Methoxyphenyl)-p-phenylenediamine) exhibit altered reactivity profiles, favoring applications in conductive polymers over surfactant uses .
  • Heterocyclic vs. Aliphatic Amines : Thiazole-based amines like 5-methylthiazole-2-amine show reduced basicity but greater stability under acidic conditions, ideal for gastrointestinal drug formulations .

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